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molecular formula C12H20O B8574693 4-(4,5-Dimethylcyclohexa-1,4-dienyl)butan-1-ol

4-(4,5-Dimethylcyclohexa-1,4-dienyl)butan-1-ol

Cat. No. B8574693
M. Wt: 180.29 g/mol
InChI Key: DSCOSIFBWSAOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987492B2

Procedure details

In 40 mL of THF, 1,2-bis(diphenylphosphino)ethane (800 mg, 2.00 mmol), cobalt bromide (437 mg, 2.00 mmol), zinc iodide (1.28 g, 4.00 mmol), and zinc (260 mg, 4.00 mmol) were dissolved, followed by stirring at 70° C. for 15 minutes. After cooling to room temperature, 2,3-dimethyl-1,3-butadiene (9.86 g, 120 mmol) was added. Then, 5-hexyn-1-ol (9.8 g, 100 mmol) was slowly added dropwise with cooling in a water bath. After stirring at 35° C. for 1 hour, the solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1). Thus, 11.5 g of the title compound, an alcohol, was obtained as a colorless oily substance. Yield: 63.4%.
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
cobalt bromide
Quantity
437 mg
Type
catalyst
Reaction Step Three
Quantity
1.28 g
Type
catalyst
Reaction Step Three
Name
Quantity
260 mg
Type
catalyst
Reaction Step Three
Quantity
800 mg
Type
catalyst
Reaction Step Three
Yield
63.4%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([CH3:6])=[CH2:5])=[CH2:3].[CH2:7]([OH:13])[CH2:8][CH2:9][CH2:10][C:11]#[CH:12]>C1COCC1.[Co](Br)Br.[I-].[Zn+2].[I-].[Zn].C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:3][C:2]1[CH2:1][CH:12]=[C:11]([CH2:10][CH2:9][CH2:8][CH2:7][OH:13])[CH2:5][C:4]=1[CH3:6] |f:4.5.6|

Inputs

Step One
Name
Quantity
9.86 g
Type
reactant
Smiles
CC(=C)C(=C)C
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
C(CCCC#C)O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
cobalt bromide
Quantity
437 mg
Type
catalyst
Smiles
[Co](Br)Br
Name
Quantity
1.28 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Name
Quantity
260 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
800 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in a water bath
STIRRING
Type
STIRRING
Details
After stirring at 35° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1CC=C(CC1C)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 63.4%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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